molecular formula C16H11BrN4OS B294376 3-(2-Bromophenyl)-6-(3-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

3-(2-Bromophenyl)-6-(3-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No.: B294376
M. Wt: 387.3 g/mol
InChI Key: DPAMOCDXVJVABJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2-Bromophenyl)-6-(3-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a chemical compound that has gained significant interest in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-(2-Bromophenyl)-6-(3-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is not fully understood. However, it has been suggested that the compound exerts its pharmacological effects by interacting with specific targets in the body, such as enzymes and receptors.
Biochemical and Physiological Effects:
Studies have shown that this compound can induce apoptosis (programmed cell death) in cancer cells by activating specific signaling pathways. Additionally, it has been shown to inhibit the growth of various bacterial and fungal strains. The compound has also been shown to possess anti-inflammatory properties, which may be attributed to its ability to inhibit the production of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

One advantage of using 3-(2-Bromophenyl)-6-(3-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole in lab experiments is its potent pharmacological activity. However, the compound may also exhibit toxicity at high concentrations, which can limit its use in certain experiments.

Future Directions

Future research on 3-(2-Bromophenyl)-6-(3-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole could focus on identifying its specific targets in the body and elucidating its mechanism of action. Additionally, the compound could be further investigated for its potential applications in drug development and as a therapeutic agent for various diseases. Studies could also explore the potential of this compound in combination with other drugs to enhance its pharmacological effects.

Synthesis Methods

The synthesis of 3-(2-Bromophenyl)-6-(3-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves the reaction of 2-bromoaniline and 3-methoxybenzoyl hydrazide in the presence of phosphorus oxychloride and triethylamine. The resulting product is then treated with thiourea and sodium hydroxide to obtain the final compound.

Scientific Research Applications

3-(2-Bromophenyl)-6-(3-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been extensively studied for its potential applications in medicinal chemistry. It has been shown to exhibit significant anticancer, antimicrobial, and antifungal activities. Additionally, it has been investigated for its potential use as an anticonvulsant and anti-inflammatory agent.

Properties

Molecular Formula

C16H11BrN4OS

Molecular Weight

387.3 g/mol

IUPAC Name

3-(2-bromophenyl)-6-(3-methoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C16H11BrN4OS/c1-22-11-6-4-5-10(9-11)15-20-21-14(18-19-16(21)23-15)12-7-2-3-8-13(12)17/h2-9H,1H3

InChI Key

DPAMOCDXVJVABJ-UHFFFAOYSA-N

SMILES

COC1=CC=CC(=C1)C2=NN3C(=NN=C3S2)C4=CC=CC=C4Br

Canonical SMILES

COC1=CC=CC(=C1)C2=NN3C(=NN=C3S2)C4=CC=CC=C4Br

Origin of Product

United States

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